molecular formula C24H21FN4O2S B2872378 3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide CAS No. 1251616-65-5

3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2872378
CAS No.: 1251616-65-5
M. Wt: 448.52
InChI Key: XSWWTGVEMQPFBR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a fluorophenyl group at position 3, a pyrrolidine ring at position 2, and a thiophene-methyl carboxamide substituent at position 5. The fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrrolidine ring may improve solubility and binding interactions. The thiophene moiety contributes to π-π stacking and electronic effects.

Properties

IUPAC Name

3-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S/c25-17-6-8-18(9-7-17)29-23(31)20-10-5-16(22(30)26-15-19-4-3-13-32-19)14-21(20)27-24(29)28-11-1-2-12-28/h3-10,13-14H,1-2,11-12,15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWWTGVEMQPFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CS4)C(=O)N2C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Fluorophenyl vs. Chlorobenzyl : Fluorine’s smaller size and higher electronegativity may improve membrane permeability compared to chlorine’s steric bulk .
  • Thiophene vs. Thiadiazole : Thiophene’s aromaticity favors π-π interactions, whereas thiadiazole’s electronegative sulfur and nitrogen atoms may enhance hydrogen bonding .
  • Pyrrolidine vs. Methoxyethyl : Pyrrolidine’s cyclic amine improves solubility and conformational rigidity, while methoxyethyl offers flexibility and polarity .

Research Findings and Implications

Structural and Electronic Effects

  • Van der Waals and QSAR Considerations: Minor geometric differences in congener series (e.g., fluorophenyl vs. chlorobenzyl) significantly impact van der Waals interactions and electronic descriptors, influencing binding affinity and selectivity .
  • NMR Analysis : Substituent-induced chemical shift changes (e.g., in thiophene vs. thiadiazole derivatives) correlate with altered electronic environments, affecting solubility and protein interactions .

Bioactivity Hypotheses

  • The target compound’s pyrrolidine and thiophene groups may synergize to enhance kinase inhibition, as seen in analogs with similar motifs .
  • Chlorobenzyl derivatives (e.g., 1146034-20-9) exhibit reduced metabolic clearance compared to fluorophenyl analogs, suggesting fluorine’s advantage in pharmacokinetics .

Lumping Strategy Relevance

Compounds with shared cores (e.g., quinazoline-4-one) but varying substituents could be "lumped" for predictive modeling, though distinct groups (e.g., thiophene-methyl) may necessitate separate evaluation .

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